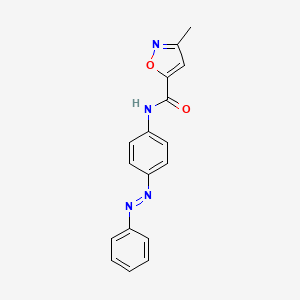

(E)-3-methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is a constitutional isomer of oxazole and despite the general importance of isoxazoles in various applications . Isoxazole motif is found in many biologically active compounds, which are used as pharmaceuticals .

Synthesis Analysis

3,5-Di (hetero)aryl-substituted isoxazoles can be rapidly synthesized in a one-pot fashion by a consecutive three-component alkynylation–cyclization sequence starting from (hetero)aroyl chloride, alkynes, and sodium azide/acetic acid under copper-free palladium catalysis .

Molecular Structure Analysis

The chemical structures of these final compounds and intermediates were characterized by using IR, HRMS, 1 H-NMR and 13 C-NMR spectroscopy and element analysis .

Chemical Reactions Analysis

For accessing isoxazoles, alkynones were employed, not as Michael acceptors but as dipolarophiles, in coupling – 1,3-dipolar cycloaddition sequences to give 4-acylisoxazoles with a broad substitution pattern in a one-pot fashion .

Scientific Research Applications

Inhibition of Enzymatic Activity

Isoxazole derivatives have been studied for their inhibitory effects on enzymes such as dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis. This enzyme plays a significant role in the proliferation of cells, including immune cells, making these compounds potential candidates for immunosuppressive and antirheumatic drugs. For example, leflunomide and its active metabolite A77-1726 have shown promising results in clinical trials due to their ability to reduce pyrimidine nucleotide pools, essential for normal immune cell functions (Knecht & Löffler, 1998).

Synthesis and Chemistry of Antitumor Agents

Compounds structurally related to isoxazole derivatives have demonstrated significant antitumor activities. The synthesis and chemical reactions of such compounds, including their interactions with DNA and potential as prodrug modifications, highlight their importance in the development of new cancer treatments. For instance, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates led to novel broad-spectrum antitumor agents (Stevens et al., 1984).

Auxiliary-Directed Activation for Organic Synthesis

Isoxazole derivatives serve as crucial auxiliaries in organic synthesis, particularly in the activation of inert C-H bonds. This application is vital for the construction of complex molecules, including non-natural amino acids, showcasing the versatility of isoxazole compounds in synthetic chemistry. For example, the use of bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C-H bond activation demonstrates the potential for creating a variety of γ-substituted non-natural amino acids (Pasunooti et al., 2015).

Herbicidal Activity

Isoxazole derivatives have been explored for their herbicidal properties, offering a new avenue for the development of agrochemicals. The synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, for instance, showcases the potential of these compounds to provide effective solutions for controlling broadleaf and narrowleaf weeds (Hamper et al., 1995).

Future Directions

Mechanism of Action

Target of Action

It’s known that isoxazole derivatives have been found to interact with various biological targets, such as gaba a receptors .

Mode of Action

Isoxazole derivatives, in general, have been found to exhibit a range of biological activities, including neurotoxic effects when acting as agonists for GABA A receptors .

Biochemical Pathways

Isoxazole derivatives have been associated with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The bioavailability of similar compounds has been studied and found to correlate well with theoretical predictions .

Result of Action

Some isoxazole derivatives have been found to exhibit potent anticancer activities, causing arrest in the g0/g1 phase in huh7 cells and a significant decrease in cdk4 levels .

Action Environment

The synthesis of similar compounds has been found to be influenced by the choice of solvent .

Properties

IUPAC Name |

3-methyl-N-(4-phenyldiazenylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c1-12-11-16(23-21-12)17(22)18-13-7-9-15(10-8-13)20-19-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIZLSSDUFUFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501040282 |

Source

|

| Record name | 5-Isoxazolecarboxamide, 3-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946257-22-3 |

Source

|

| Record name | 5-Isoxazolecarboxamide, 3-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)

![1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2823485.png)

![2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide](/img/structure/B2823494.png)

![4-[2-CHLORO-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE](/img/structure/B2823498.png)

![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)

![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)

![5-Ethyl-4-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2823506.png)